![molecular formula C17H9ClF4N2O B2483148 (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 878088-37-0](/img/structure/B2483148.png)
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds with complex structures, including fluorinated aromatics and cyano groups, are often of interest due to their potential applications in materials science, pharmaceuticals, and organic electronics. Their synthesis, characterization, and analysis are key to understanding their properties and potential applications.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler aromatic compounds or commercially available substrates. Techniques such as condensation reactions, nucleophilic substitution, and catalysis are commonly employed. For example, compounds similar in structure have been synthesized through reactions involving fluorinated phenols and chlorinated benzaldehydes in the presence of bases or catalysts (Najiya et al., 2014).
Molecular Structure Analysis
The molecular structure of complex organic compounds is typically confirmed using spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. These techniques allow for the determination of functional groups, bond connectivity, and the three-dimensional arrangement of atoms within the molecule (Yan & Liu, 2007).
Chemical Reactions and Properties
Chemical reactivity and properties are influenced by the functional groups present in the molecule. For instance, the presence of a cyano group and fluorinated phenyl rings can impact the molecule's electrophilic and nucleophilic properties, affecting its reactivity towards various reagents and conditions.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure can be determined experimentally. These properties are crucial for understanding the compound's behavior in different environments and for its potential application in various fields (Li et al., 2013).
Applications De Recherche Scientifique
Immunosuppressive Applications Analog compounds such as those derived from the active metabolite of leflunomide have been explored for their immunosuppressive capabilities. These compounds act in part by inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR), which plays a significant role in various immune responses. The structural analysis of these compounds provides insights into the conformational stability required for binding to EGFR, potentially informing the design and application of related compounds for immunosuppression (Ghosh, Zheng, & Uckun, 1999).
Anti-inflammatory and Analgesic Applications Further research has identified compounds with potent anti-inflammatory and analgesic activities. For example, derivatives designed from cinnamamide have demonstrated significant potential as centrally acting muscle relaxants, along with anti-inflammatory and analgesic effects. Such studies suggest that structurally related compounds could be synthesized and explored for similar therapeutic applications (Musso et al., 2003).
Antipathogenic Activity Research on thiourea derivatives has shown significant antipathogenic activity, particularly against strains known for their biofilm formation capabilities like Pseudomonas aeruginosa and Staphylococcus aureus. This indicates the potential of structurally related compounds in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Photoluminescence Applications Compounds with π-extended fluorene derivatives have been synthesized and analyzed for their photoluminescence properties, revealing high fluorescence quantum yields. This research suggests that similar structures could be applied in the development of fluorescent materials for various technological applications (Kotaka, Konishi, & Mizuno, 2010).
Gene Expression Inhibition Another area of application is in the inhibition of gene expression related to NF-kappaB and AP-1 transcription factors. Specific compound modifications have demonstrated the ability to modulate cell-based activity, which could be crucial for therapeutic strategies aiming to regulate gene expression (Palanki et al., 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF4N2O/c18-13-5-3-6-14(19)11(13)8-10(9-23)16(25)24-15-7-2-1-4-12(15)17(20,21)22/h1-8H,(H,24,25)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQFZSVCBPKDIO-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=CC2=C(C=CC=C2Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C(=C/C2=C(C=CC=C2Cl)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

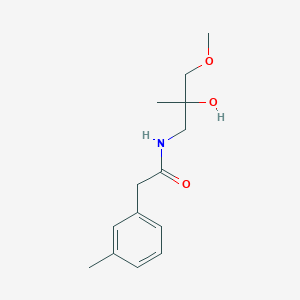
![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B2483066.png)
![N-(2-Amino-1-cyclohexylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride](/img/structure/B2483067.png)
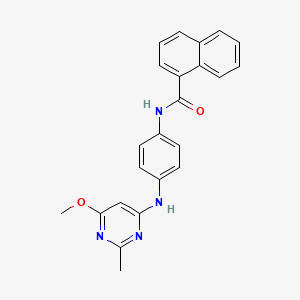
![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2483069.png)
![4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2483070.png)
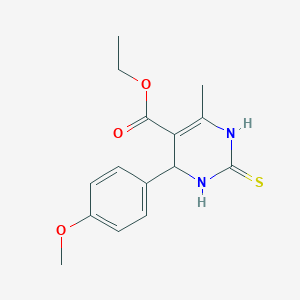
![[1-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2483073.png)

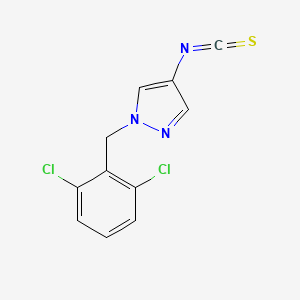
![(4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2483081.png)
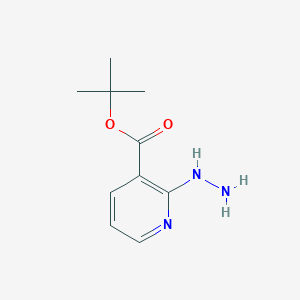
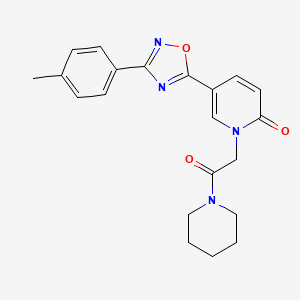
![Methyl 5-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2483087.png)